1-(5-アミノ-1,3,4-チアゾール-2-イル)ピペリジン-3-カルボン酸

説明

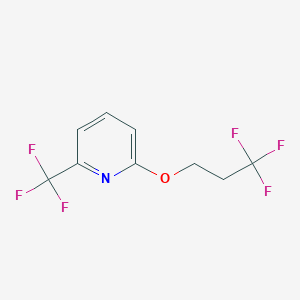

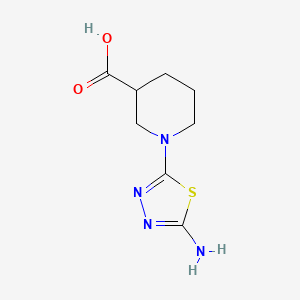

“1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, molecular docking simulations were performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the antibacterial activity of a compound was found to be greater than that of the positive control, indicating potential use in preventing microbial transmission .Physical and Chemical Properties Analysis

The predicted boiling point of “1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid” is 478.5±55.0 °C, and its predicted density is 1.500±0.06 g/cm3 . The predicted pKa is 4.15±0.20 .科学的研究の応用

抗がん剤

2-アミノ-1,3,4-チアゾール構造は、抗がん剤開発のための有望な基盤です。 これらの化合物は、さまざまなin vitroおよびin vivoモデルで抗腫瘍活性を示し、さまざまな分子経路を標的にしています .

抗菌剤

1,3,4-チアゾール部分は、抗菌剤として有効性が示されています。 スルファメトキサゾールやアセタゾラミドなどのこの骨格を持つ薬物は、さまざまな生物学的活性を示しています .

抗ウイルス剤

1,3,4-チアゾールの誘導体は、抗HIV活性について評価されています。 エファビレンツなどの確立された薬物と比較して有効性は限られている可能性がありますが、新しい強力な非ヌクレオシド系抗ウイルス剤の探索のための将来の改変の基礎となります .

抗菌評価

新しいシリーズの1,3,4-チアゾール誘導体が合成され、抗菌剤として評価されています。 これらの化合物は、合成プロセスにおける前駆体として使用され、さまざまな微生物株に対して有望な結果を示しています .

グルコシド誘導体の生物活性

新規な1,3,4-チアゾールのグルコシド誘導体が、収束合成経路を使用して合成されました。 これらの誘導体は、d-グルコースと5-アミノ-1,3,4-チアゾール-2-チオールから作成され、収率と生物活性が高いことが示されています .

細菌タンパク質に対する阻害効果

1,3,4-チアゾール誘導体を含む化合物は、黄色ブドウ球菌などの細菌タンパク質に対する阻害効果について調査されています。 実験結果は、肺炎桿菌のキナーゼThiMを使用したドッキング研究によって裏付けられました .

作用機序

Target of Action

The primary target of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is the GABA A receptors . These receptors are ionotropic and facilitate the entry of chloride ions into the cells . Another potential target is the heat shock protein 90 (Hsp90) , which displays chaperone activity and controls the folding of numerous proteins .

Mode of Action

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid interacts with its targets by binding to the GABA A receptors . This binding facilitates the entry of chloride ions into the cells , which prevents neurons from firing in the brain . When interacting with Hsp90, the compound blocks its activity , leading to the degradation of several oncoproteins .

Biochemical Pathways

The compound affects the GABAergic pathway . By facilitating the entry of chloride ions into the cells, it increases the inhibitory effects of GABA, thereby preventing neurons from firing . The compound’s interaction with Hsp90 affects the protein folding pathway , leading to the degradation of several oncoproteins .

Pharmacokinetics

The liposolubility of the sulfur atom in 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid has a positive effect on its pharmacokinetic properties . This liposolubility allows the compound to easily cross through cell membranes , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid’s action include the prevention of neuronal firing in the brain and the degradation of several oncoproteins . These effects could potentially contribute to its anticonvulsant and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid. For instance, the compound should be avoided from release to the environment . Additionally, when heated to decomposition, it emits very toxic fumes , indicating that temperature could influence its stability and efficacy.

将来の方向性

生化学分析

Biochemical Properties

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiadiazole ring in this compound is known to interact with enzymes such as carbonic anhydrase, glutaminase, and lipoxygenase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can lead to enzyme inhibition or activation. For example, the interaction with carbonic anhydrase can inhibit its activity, leading to potential therapeutic applications in conditions like glaucoma and epilepsy .

Cellular Effects

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid has been shown to influence various cellular processes. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting cell signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates. For instance, in HeLa cancer cells, this compound has been observed to block the cell cycle at the sub-G1 phase, thereby preventing cell division .

Molecular Mechanism

The molecular mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures and acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and glutaminase, affecting metabolic flux and the levels of key metabolites . For instance, its inhibition of carbonic anhydrase can lead to reduced production of bicarbonate ions, impacting cellular pH regulation and metabolic processes . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. For example, binding to transporters such as organic anion transporters can enhance its uptake into cells, while interactions with binding proteins can influence its distribution within tissues .

Subcellular Localization

The subcellular localization of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

特性

IUPAC Name |

1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQKSJDOQVCEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。